

Physical and chemical properties of Methyl 3-chloro-4-fluorobenzoate

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: Methyl 3-chloro-4-fluorobenzoate

Cat. No.: B1318863

[Get Quote](#)

An In-Depth Technical Guide to Methyl 3-chloro-4-fluorobenzoate

This guide provides a comprehensive technical overview of **Methyl 3-chloro-4-fluorobenzoate** (CAS No. 234082-35-0), a key chemical intermediate. Tailored for researchers, scientists, and professionals in drug development and organic synthesis, this document delves into the compound's core physical and chemical properties, synthesis, reactivity, and analytical characterization. The insights herein are grounded in established chemical principles to ensure technical accuracy and practical applicability.

Introduction and Strategic Importance

Methyl 3-chloro-4-fluorobenzoate is a halogenated aromatic ester that serves as a versatile building block in the synthesis of complex organic molecules. Its strategic importance lies in the specific arrangement of its substituents on the benzene ring: a chloro group, a fluoro group, and a methyl ester. This unique combination of an electron-withdrawing ester group and two different halogens offers multiple reaction sites, enabling chemists to introduce diverse functionalities and construct intricate molecular architectures. Consequently, this compound is frequently utilized as a key intermediate in the synthesis of pharmaceuticals and other specialty chemicals.

The CAS number for **Methyl 3-chloro-4-fluorobenzoate** is 234082-35-0.[\[1\]](#)[\[2\]](#) Its structure and properties make it an object of interest for creating novel compounds with specific biological

activities or material properties.

Physicochemical and Structural Properties

A thorough understanding of a compound's physical properties is foundational for its safe handling, storage, and application in synthesis. **Methyl 3-chloro-4-fluorobenzoate** is typically supplied as an off-white powder with a purity of 97% or higher.

Key Property Summary

Property	Value	Source(s)
CAS Number	234082-35-0	[1][3]
Molecular Formula	C ₈ H ₆ ClFO ₂	[1][3]
Molecular Weight	188.58 g/mol	[1][3]
Appearance	Off-white powder	
Boiling Point	~238 °C at 760 mmHg	[4]
Flash Point	~102.2 °C	[4]
Density	~1.314 g/cm ³	[4]
Storage	Sealed in a dry, cool, well-ventilated area	[3]

The structural arrangement of substituents on the benzene ring dictates the molecule's reactivity and its spectral characteristics.

Caption: Chemical structure of **Methyl 3-chloro-4-fluorobenzoate**.

Synthesis and Reaction Pathways

Proposed Synthesis: Fischer Esterification

A common and reliable method for synthesizing **Methyl 3-chloro-4-fluorobenzoate** is the Fischer esterification of its parent carboxylic acid, 3-chloro-4-fluorobenzoic acid. This acid-catalyzed reaction with methanol offers high yields and is a staple in organic synthesis. The parent acid is commercially available.

The causality for choosing this method is its simplicity, use of inexpensive reagents (methanol and a strong acid catalyst like H_2SO_4), and straightforward workup procedure. The reaction is an equilibrium process, and to drive it towards the product (the ester), an excess of the alcohol (methanol) is typically used.

[Click to download full resolution via product page](#)

Caption: Proposed workflow for the synthesis of **Methyl 3-chloro-4-fluorobenzoate**.

Core Chemical Reactivity

The reactivity of **Methyl 3-chloro-4-fluorobenzoate** is dominated by two primary sites: the ester functional group and the aromatic ring.

- Ester Hydrolysis: The methyl ester can be hydrolyzed back to the parent carboxylic acid under either acidic or basic conditions (saponification). This allows for the temporary protection of the carboxylic acid functionality during other synthetic steps.
- Nucleophilic Aromatic Substitution (SNAr): The chlorine atom is susceptible to substitution by strong nucleophiles. The reaction is activated by the presence of the electron-withdrawing ester and fluorine groups, which stabilize the intermediate Meisenheimer complex. The fluorine atom, being more electronegative, has a stronger activating effect, but the C-Cl bond is weaker and more easily broken, often making the chlorine the preferred site for substitution.

Caption: Logical flow of a Nucleophilic Aromatic Substitution (SNAr) reaction.

Experimental Protocols and Characterization

To ensure trustworthiness, protocols must be self-validating. This means including steps for monitoring reaction progress and verifying product identity and purity.

Protocol 1: Synthesis via Fischer Esterification

- Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 3-chloro-4-fluorobenzoic acid (1.0 eq) in an excess of methanol (10-20 eq).
- Catalysis: Carefully add concentrated sulfuric acid (0.1-0.2 eq) dropwise to the stirring solution.
- Reaction: Heat the mixture to reflux (approx. 65°C) and maintain for 4-6 hours.
- Monitoring: Monitor the reaction's progress by Thin Layer Chromatography (TLC), observing the disappearance of the starting acid spot.^[5]
- Workup: After completion, cool the mixture to room temperature. Slowly pour it into a beaker of ice water and neutralize with a saturated sodium bicarbonate solution until effervescence

ceases.

- Extraction: Transfer the aqueous mixture to a separatory funnel and extract three times with ethyl acetate.
- Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure to yield the crude product.
- Purification: Purify the crude solid by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) to obtain pure **Methyl 3-chloro-4-fluorobenzoate**.

Protocol 2: Spectroscopic Characterization

The identity and purity of the synthesized product must be confirmed using standard analytical techniques.

Table of Expected Spectroscopic Data

Technique	Expected Characteristics
¹ H NMR	<ul style="list-style-type: none">- Aromatic region (7.0-8.5 ppm): Three distinct signals for the aromatic protons, showing characteristic splitting patterns (doublets, doublet of doublets) due to H-H and H-F coupling.[6][7]- Methyl region (3.8-4.0 ppm): A singlet integrating to 3 protons for the -OCH₃ group.[8]
¹³ C NMR	<ul style="list-style-type: none">- Aromatic region (110-170 ppm): Signals for the 6 aromatic carbons, with the carbon attached to fluorine showing a large C-F coupling constant.Signals for carbons attached to chlorine and the ester group will also be distinct.[6][7]- Carbonyl carbon (160-170 ppm).- Methyl carbon (50-55 ppm).[8]
IR Spectroscopy	<ul style="list-style-type: none">- Strong C=O stretch for the ester at ~1720-1740 cm⁻¹.- C-O stretch at ~1200-1300 cm⁻¹.C-F and C-Cl stretches in the fingerprint region (~1000-1300 cm⁻¹ and ~600-800 cm⁻¹ respectively).
Mass Spectrometry	<ul style="list-style-type: none">- Molecular ion (M⁺) peak at m/z 188, with a characteristic M+2 isotope peak (~1/3 the intensity of M⁺) due to the presence of ³⁷Cl.[4][9]

Safety, Handling, and Storage

As a halogenated organic compound, **Methyl 3-chloro-4-fluorobenzoate** requires careful handling. While a specific safety data sheet (SDS) for this exact compound may vary by supplier, the hazards can be inferred from similar structures.

- Hazards: May cause skin irritation, serious eye irritation, and respiratory tract irritation.[10][11]

- Personal Protective Equipment (PPE): Wear appropriate protective gloves, safety goggles, and a lab coat. Handle in a well-ventilated area or a chemical fume hood.[12]
- Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents and strong bases.[3]
- Disposal: Dispose of waste in accordance with local, state, and federal regulations.

Conclusion

Methyl 3-chloro-4-fluorobenzoate is a valuable and versatile intermediate in modern organic synthesis. Its well-defined physicochemical properties and predictable reactivity allow for its strategic use in the construction of complex target molecules, particularly within the pharmaceutical industry. The protocols and data presented in this guide provide a solid foundation for researchers and scientists to handle, utilize, and characterize this compound effectively and safely.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. scbt.com [scbt.com]
- 2. 234082-35-0|Methyl 3-chloro-4-fluorobenzoate|BLD Pharm [bldpharm.com]
- 3. Methyl 3-chloro-4-fluorobenzoate - CAS:234082-35-0 - Sunway Pharm Ltd [3wpharm.com]
- 4. alfa-chemistry.com [alfa-chemistry.com]
- 5. globalscientificjournal.com [globalscientificjournal.com]
- 6. rsc.org [rsc.org]
- 7. rsc.org [rsc.org]
- 8. rsc.org [rsc.org]
- 9. PubChemLite - Methyl 3-chloro-4-fluorobenzoate (C8H6ClFO2) [pubchemlite.lcsb.uni.lu]

- 10. Methyl 4-chloro-3-fluorobenzoate | C8H6ClFO2 | CID 2780856 - PubChem
[pubchem.ncbi.nlm.nih.gov]
- 11. Methyl 4-chloro-2-fluorobenzoate | C8H6ClFO2 | CID 2759832 - PubChem
[pubchem.ncbi.nlm.nih.gov]
- 12. fishersci.com [fishersci.com]
- To cite this document: BenchChem. [Physical and chemical properties of Methyl 3-chloro-4-fluorobenzoate]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1318863#physical-and-chemical-properties-of-methyl-3-chloro-4-fluorobenzoate]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com